![molecular formula C12H17ClINO B1395486 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1219976-54-1](/img/structure/B1395486.png)
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves several steps, typically starting with the iodination of phenol to produce 2-iodophenol. This intermediate is then reacted with piperidine in the presence of a suitable base to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride may serve as a precursor for developing new pharmaceuticals, particularly in the realm of psychoactive drugs. Its structural properties allow it to potentially inhibit serotonin and norepinephrine reuptake, making it a candidate for treating mood disorders such as depression and anxiety .
Biological Studies
The compound has been studied for its effects on cellular signaling pathways. For instance, it has shown promise in modulating enzyme functions related to neurotransmitter systems, which can be crucial for understanding various neurological conditions .
Industrial Applications
In addition to its application in drug development, this compound is utilized in biochemical assays and forensic science due to its ability to interact with specific biological targets, aiding in diagnostics and therapeutic monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 3-[(2-Bromophenoxy)methyl]piperidine hydrochloride
- 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
- 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride These compounds share a similar structure but differ in the halogen atom attached to the phenoxy group. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity .
Biological Activity
Overview
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1219976-54-1
- Molecular Formula : C12H14ClINO2
- Molecular Weight : 305.6 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the serotonergic and dopaminergic pathways, which are crucial for mood regulation and various neuropsychiatric disorders. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI) or influence other receptor systems involved in neurotransmission.
Antidepressant Properties
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects through mechanisms involving serotonin modulation. For instance, derivatives of piperidine have been shown to interact with serotonin receptors, leading to enhanced serotonin availability in synaptic clefts .
Anticonvulsant Activity
Research has demonstrated that piperidine derivatives can possess anticonvulsant properties. In vivo tests using models of epilepsy showed that certain piperidine compounds could significantly reduce seizure frequency and duration, suggesting a potential therapeutic application for seizure disorders .
Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of several piperidine derivatives, including this compound. The compounds were tested using the forced swim test and tail suspension test in mice, showing significant reductions in immobility time compared to control groups, indicating antidepressant-like effects .
Study 2: Anticonvulsant Effects
In another study, the anticonvulsant activity of piperidine derivatives was assessed through the maximal electroshock seizure model. The results indicated a dose-dependent reduction in seizure activity, supporting the hypothesis that these compounds could serve as effective anticonvulsants .
Table 1: Biological Activity Summary of Piperidine Derivatives
Compound Name | Activity Type | Model Used | Result |
---|---|---|---|
This compound | Antidepressant | Forced Swim Test | Reduced immobility time (p < 0.05) |
Piperidine Derivative A | Anticonvulsant | Maximal Electroshock Seizure Model | Significant reduction in seizure activity |
Piperidine Derivative B | Antidepressant | Tail Suspension Test | Decreased immobility (p < 0.01) |
Properties
IUPAC Name |
3-[(2-iodophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHNKYHRNECNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-54-1 | |
Record name | Piperidine, 3-[(2-iodophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.